molecular formula C8H15NO2 B2728167 (R)-tert-butyl 2-methylaziridine-1-carboxylate CAS No. 129319-91-1

(R)-tert-butyl 2-methylaziridine-1-carboxylate

Cat. No.: B2728167
CAS No.: 129319-91-1
M. Wt: 157.213
InChI Key: VQLIJOWSVJKBFP-VJSCVCEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-tert-butyl 2-methylaziridine-1-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity

Mechanism of Action

Target of Action

The primary target of ®-tert-butyl 2-methylaziridine-1-carboxylate is Protein Disulfide Isomerase A1 (PDIA1) . PDIA1 is an enzyme containing catalytically active thiol groups, which are usually located in the endoplasmic reticulum (ER). In the case of malignant transformation, PDIA1 can migrate to the cell surface .

Mode of Action

The ®-tert-butyl 2-methylaziridine-1-carboxylate interacts with its target, PDIA1, by alkylation . The high strain energy of the aziridine ring in the compound promotes high reactivity towards nucleophiles, such as the thiol group of the cysteine in PDIA1 . This reaction mainly proceeds with ring opening and generation of alkylated products .

Biochemical Pathways

The interaction of ®-tert-butyl 2-methylaziridine-1-carboxylate with PDIA1 affects the protein folding process in the ER . PDIA1 plays a crucial role in the correction of the 3D structure of native proteins synthesized in the ER . By inhibiting PDIA1, the compound can disrupt this process, potentially leading to the accumulation of misfolded proteins .

Result of Action

The inhibition of PDIA1 by ®-tert-butyl 2-methylaziridine-1-carboxylate can lead to the disruption of protein folding in the ER . This could potentially lead to the accumulation of misfolded proteins, triggering cellular stress responses .

Action Environment

The action of ®-tert-butyl 2-methylaziridine-1-carboxylate can be influenced by various environmental factors. For instance, the pH level can affect the compound’s reactivity. It has been demonstrated that nucleophilic ring-opening reactions of aziridine-2-carboxamide with N- and O-nucleophiles indeed take place only in acidic solutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 2-methylaziridine-1-carboxylate typically involves the reaction of tert-butyl 2-methylaziridine-1-carboxylate with a chiral auxiliary or catalyst to induce chirality. Common reagents used in the synthesis include tert-butyl bromoacetate and a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under inert atmosphere conditions .

Industrial Production Methods

Industrial production methods for ®-tert-butyl 2-methylaziridine-1-carboxylate are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the desired chirality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 2-methylaziridine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), methanol (MeOH)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening with an amine can yield an amino alcohol, while oxidation can produce an aziridine N-oxide .

Comparison with Similar Compounds

Similar Compounds

  • Methyl aziridine-1-carboxylate
  • Benzyl 2-methylaziridine-1-carboxylate
  • tert-Butyl aziridine-1-carboxylate

Uniqueness

®-tert-butyl 2-methylaziridine-1-carboxylate is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .

Properties

IUPAC Name

tert-butyl (2R)-2-methylaziridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLIJOWSVJKBFP-VJSCVCEBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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